(Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
Description
The compound “(Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide” is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxothiazolidinone moiety and a piperidine-4-carboxamide substituent. Its Z-configuration at the exocyclic double bond (C5 of the thiazolidinone) is critical for conformational stability and biological activity. The thioxothiazolidinone group is associated with redox modulation and kinase inhibition, while the pyrido-pyrimidine scaffold is commonly linked to anticancer and anti-inflammatory properties . The ethyl substituent at position 3 of the thiazolidinone may enhance lipophilicity, and the piperidine carboxamide moiety likely improves solubility and target binding via hydrogen-bonding interactions.
Properties
IUPAC Name |
1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S2/c1-2-24-19(28)14(30-20(24)29)11-13-17(23-9-6-12(7-10-23)16(21)26)22-15-5-3-4-8-25(15)18(13)27/h3-5,8,11-12H,2,6-7,9-10H2,1H3,(H2,21,26)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHQUNQZQXVVFS-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide represents a novel class of thiazolidine derivatives that have garnered attention for their potential biological activities, including antitumor , antimicrobial , and antifungal effects. This article synthesizes existing research findings to provide a detailed overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound can be characterized by its complex structure, which includes a thiazolidine moiety, a pyrido-pyrimidine framework, and a piperidine ring. The synthesis typically involves multi-step reactions that include condensation and cyclization processes. For instance, derivatives of thiazolidinones were synthesized through one-pot reactions involving primary amines and aldehydes in the presence of catalytic agents such as BF3 and p-toluenesulfonic acid .
Antitumor Activity
Research has demonstrated that derivatives of thiazolidinones exhibit significant antitumor activity. For example, compounds containing the thiazolidine structure have shown cytotoxic effects against various cancer cell lines, including glioblastoma multiforme. In a study by Da Silva et al., compounds derived from thiazolidinones displayed potent antitumor effects, with some derivatives achieving IC50 values below 10 µM against glioblastoma cells .
Table 1: Antitumor Activity of Thiazolidinone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9b | Glioblastoma | <10 | Induction of apoptosis |
| 9e | MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
| 10e | K562 (Leukemia) | 12 | Inhibition of DNA synthesis |
Antimicrobial Activity
The antimicrobial properties of the compound have also been extensively studied. A recent investigation into its antibacterial activity revealed that it exhibits significant efficacy against both Gram-positive and Gram-negative bacteria. Notably, the compound showed MIC values ranging from 0.004 to 0.03 mg/mL against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.004 | 0.008 |
| S. aureus | 0.01 | 0.02 |
| Pseudomonas aeruginosa | 0.03 | 0.06 |
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity, particularly against common fungal pathogens such as Trichoderma viride and Aspergillus fumigatus. The antifungal efficacy was also quantified with MIC values ranging from 0.004 to 0.06 mg/mL, indicating strong potential for therapeutic applications in fungal infections .
Case Studies
- Antitumor Efficacy in Glioblastoma Models : A study conducted on glioblastoma cell lines revealed that specific thiazolidinone derivatives significantly reduced cell viability through mechanisms involving apoptosis and inhibition of proliferation pathways.
- Broad-Spectrum Antimicrobial Effects : A comprehensive evaluation of several thiazolidine derivatives indicated a broad spectrum of activity against various bacterial strains, suggesting potential for development into new antibiotic therapies.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the compound's potent antimicrobial properties. Research has shown that derivatives related to this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of related thiazolidine derivatives, revealing that they outperformed traditional antibiotics like ampicillin and streptomycin by 10–50 times against certain bacterial strains. The most active derivative exhibited a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae, indicating strong antibacterial potential .
Table 1: Antibacterial Activity of Thiazolidine Derivatives
| Compound ID | MIC (mg/mL) | Target Bacteria | Reference |
|---|---|---|---|
| Compound 8 | 0.004 | E. cloacae | |
| Compound 15 | 0.006 | T. viride | |
| Ampicillin | 0.1 | E. coli |
Antifungal Properties
In addition to its antibacterial effects, the compound has shown promising antifungal activity. The evaluation of related compounds indicated excellent antifungal potency, particularly against Trichoderma viride, while demonstrating variable effectiveness against other fungal strains.
Case Study: Antifungal Efficacy
The antifungal activity was assessed through MIC values ranging from 0.004 to 0.06 mg/mL for various derivatives, showcasing their potential as antifungal agents in therapeutic applications .
Anti-inflammatory Potential
The compound also exhibits anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatment.
Molecular Docking Studies
Molecular docking studies have indicated that the compound may act as an inhibitor of key inflammatory pathways, such as the lipoxygenase pathway, suggesting its potential in treating conditions like arthritis or asthma .
Anticancer Activity
Emerging research suggests that the compound may possess anticancer properties. Preliminary studies indicate that derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Evaluation
A recent investigation into related compounds demonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations .
Chemical Reactions Analysis
Formation of the Thiazolidinone Core
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Cyclization : The 3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene moiety may form via condensation of cysteine derivatives with ketones or aldehydes under basic conditions (e.g., potassium carbonate in DMF) .
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Substitution : The thioxo group (S=O) could undergo nucleophilic substitution with alkenes or alkynes to form the ylidene (CH=) linkage .
Coupling with Pyrido[1,2-a]pyrimidine
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Condensation : The pyrido[1,2-a]pyrimidine ring system may form through a multi-component reaction involving aldehydes, malononitrile, and amines, followed by cyclization under microwave or thermal conditions .
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Cross-Coupling : The ylidene group from the thiazolidinone could react with the pyrido-pyrimidine via Michael addition or enamine formation, facilitated by Lewis acids (e.g., ZnCl₂) .
Piperidine Carboxamide Attachment
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Amide Bond Formation : The piperidine-4-carboxamide likely forms via an acylation reaction between piperidine-4-carboxylic acid and an amine group on the pyrido-pyrimidine ring using coupling agents (e.g., HATU or EDC) .
Reactive Sites and Mechanisms
The compound’s reactivity is governed by its functional groups and aromatic systems:
Characterization Techniques
Structural confirmation is achieved through:
Nuclear Magnetic Resonance (NMR)
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¹H NMR :
-
¹³C NMR :
Mass Spectrometry
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LC-MS : Molecular ion peaks (M⁺ or M–H⁻) confirm the molecular formula (e.g., 545.728 g/mol for similar compounds).
X-Ray Crystallography
This technique resolves bond angles and spatial orientation, critical for understanding steric effects and reactivity.
Comparative Analysis of Similar Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include MPC-6827 (a microtubule-targeting agent), thieno[3,2-d]pyrimidin-4-amines (4a, 4c), and other pyrido-pyrimidine derivatives. A comparative analysis reveals:
| Compound Name | Core Structure | Key Substituents | Biological Activity (IC50) | logP* | Solubility* |
|---|---|---|---|---|---|
| Target Compound (Z-isomer) | Pyrido[1,2-a]pyrimidin-4-one | 3-ethyl-thioxothiazolidinone, piperidine carboxamide | N/A (hypothesized <100 nM) | ~3.2 | Moderate |
| MPC-6827 | Thieno[3,2-d]pyrimidin-4-one | Dimethylamino phenyl group | 12 nM (HCT116 colon cancer) | 2.8 | Low |
| Thieno-pyrimidin-4-amine 4a | Thieno[3,2-d]pyrimidin-4-one | Carbon at position 6 | 15 nM (HCT116) | 2.5 | Moderate |
| Thieno-pyrimidin-4-amine 4c | Thieno[3,2-d]pyrimidin-4-one | Nitrogen at position 6 | 18 nM (HCT116) | 2.3 | High |
*Predicted values based on structural analogs and computational models.
Structure-Activity Relationship (SAR) Insights
- Core Modifications: Replacement of the pyrido-pyrimidine core with thieno-pyrimidine (as in MPC-6827) retains anticancer activity but alters selectivity .
- Substituent Effects: The 3-ethyl-thioxothiazolidinone group in the target compound may enhance metabolic stability compared to unsubstituted thiazolidinones. Substituting carbon with nitrogen at position 6 (as in 4a → 4c) minimally affects activity, suggesting tolerance for electronegative atoms at this position . Modifications at position 9 (e.g., heteroatom changes) drastically reduce potency, emphasizing the sensitivity of this region .
- Physicochemical Properties: The piperidine carboxamide in the target compound likely improves aqueous solubility (vs. MPC-6827’s dimethylamino group), which correlates with better bioavailability . Higher logP values (e.g., ~3.2 for the target compound vs.
Target Prediction and Off-Target Risks
Consensus activity profiling highlights off-target risks for phosphodiesterases and redox enzymes, driven by the thioxothiazolidinone moiety .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step heterocyclic formation. Key steps include:
- Thiazolidinone Core Formation : Condensation of 3-ethyl-4-oxo-2-thioxothiazolidine with a methylene donor under basic conditions to generate the thiazolidinone-ylidene intermediate .
- Pyrido[1,2-a]pyrimidinone Assembly : Cyclization of substituted pyrimidine precursors with a piperidine-carboxamide moiety under reflux in polar aprotic solvents (e.g., DMF or DCM) .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Z/E configuration via coupling constants and NOE experiments. For example, the thioxothiazolidinylidene proton shows deshielding (~δ 8.5 ppm) .
- IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C=S (1100–1250 cm⁻¹) validate key functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory due to potential dust inhalation risks .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation of the thioxothiazolidinone moiety .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational screening of solvent effects and catalyst interactions .
- AI-Driven Process Automation : Integrate platforms like COMSOL Multiphysics with machine learning to predict optimal reaction conditions (e.g., temperature, solvent ratios) and automate parameter adjustments in real time .
Q. How to address discrepancies in reported synthetic yields for analogous compounds?
- Methodological Answer :
- Variable Analysis : Systematically test parameters such as:
- Catalysts : Compare yields using Pd/C vs. organocatalysts for key cyclization steps .
- Solvent Polarity : Evaluate DCM (low polarity) vs. DMF (high polarity) effects on reaction rates .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., temperature, stoichiometry) and resolve conflicting data .
Q. What strategies stabilize reactive intermediates during synthesis?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes to protect air-sensitive intermediates (e.g., thioxothiazolidin-ylidene radicals) .
- Low-Temperature Quenching : Rapid cooling (-78°C) after cyclization prevents decomposition of the pyrido-pyrimidinone intermediate .
- Stabilizing Additives : Introduce radical scavengers (e.g., TEMPO) or chelating agents (e.g., EDTA) to mitigate side reactions .
Notes
- Contradictions in Evidence : While emphasizes column chromatography for purification, recommends recrystallization for industrial scalability. Researchers should validate both methods based on compound polarity .
- Advanced Tools : AI integration ( ) and quantum modeling ( ) are critical for modern reaction design but require cross-disciplinary collaboration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
